2',4'-Dihydroxy-2-methoxychalcone (CAS: 104236-78-4) is a highly specialized methoxylated chalcone characterized by a 2',4'-resorcinol motif on the A-ring and an ortho-methoxy substitution on the B-ring [1]. Synthesized typically via Claisen-Schmidt condensation, this compound presents a structurally rigid α,β-unsaturated carbonyl system that serves as a critical electrophilic scaffold in advanced organic synthesis [2]. In procurement contexts, it is primarily sourced at high purities (≥97%) as a precursor for complex isoflavonoids, a reference standard for LC-MS/MS metabolomics, and a bioactive screening candidate for quorum-sensing inhibition [1].
Generic substitution with unmethoxylated analogs, such as 2',4'-dihydroxychalcone or the ubiquitous isoliquiritigenin (2',4',4-trihydroxychalcone), frequently fails in both synthetic and biological applications [1]. The presence of the 2-methoxy group on the B-ring significantly alters the molecule's lipophilicity (LogP) and steric environment, which directly enhances membrane permeability in microbial biofilm assays and sterically directs downstream cyclization reactions [2]. For buyers synthesizing regioselective isoflavanes or developing targeted anti-staphylococcal agents, replacing this exact compound with a generic chalcone results in altered receptor binding affinities, increased side-product formation during cyclization, and a loss of baseline-resolved chromatographic separation in metabolomic profiling [1].
In quorum-sensing inhibition assays targeting multidrug-resistant Staphylococcus aureus (MRSA), 2',4'-Dihydroxy-2-methoxychalcone demonstrates significant anti-biofilm activity compared to baseline phenolic acids [1]. The ortho-methoxy substitution enhances the compound's ability to penetrate the bacterial membrane and disrupt quorum-sensing regulatory systems, leading to a quantifiable reduction in biofilm biomass at established minimum inhibitory concentration (MIC) multiples [1].
| Evidence Dimension | S. aureus biofilm biomass reduction |
| Target Compound Data | >80% reduction in biofilm biomass at 10x MIC |
| Comparator Or Baseline | Baseline phenolic acids (e.g., vanillic or salicylic acid) demonstrating negligible anti-quorum activity |
| Quantified Difference | Significant outperformance in biomass reduction due to enhanced membrane penetration |
| Conditions | S. aureus (MSSA/MRSA) quorum-sensing inhibition assay |
Crucial for researchers procuring scaffolds for the development of advanced anti-biofilm coatings and non-bactericidal quorum-quenching therapeutics.
When utilized as a precursor for the synthesis of complex isoflavanes, the 2-methoxy group on the B-ring of 2',4'-Dihydroxy-2-methoxychalcone provides critical steric hindrance that directs regioselective cyclization [1]. Compared to unsubstituted 2',4'-dihydroxychalcone, which is prone to forming a mixture of isomeric products during oxidative rearrangement, this specific methoxylated scaffold improves the yield of target 2-methoxy-substituted isoflavanes by suppressing off-target nucleophilic attacks [1].
| Evidence Dimension | Regioselective cyclization yield |
| Target Compound Data | High regioselectivity for target isoflavane |
| Comparator Or Baseline | 2',4'-Dihydroxychalcone (unsubstituted B-ring) |
| Quantified Difference | 15-25% higher yield of target isoflavane due to reduced isomeric side-reactions |
| Conditions | Oxidative rearrangement and cyclization to isoflavonoids |
Directly reduces downstream purification costs and improves overall atom economy for industrial buyers synthesizing complex phytoalexins.
In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-Q-TOF-MS/MS), 2',4'-Dihydroxy-2-methoxychalcone serves as a highly specific analytical standard [1]. It provides a distinct +14 Da mass shift (corresponding to the CH2 of the methoxy group) compared to isoliquiritigenin, alongside a baseline-resolved shift in reverse-phase retention time [1]. This prevents the isobaric and isomeric overlap commonly observed when profiling crude plant extracts containing multiple unmethoxylated chalcones [1].
| Evidence Dimension | Chromatographic retention and mass-to-charge (m/z) resolution |
| Target Compound Data | m/z ~271.08 with distinct retention time |
| Comparator Or Baseline | Isoliquiritigenin (m/z ~257.08) |
| Quantified Difference | +14 Da mass shift and baseline-resolved retention time |
| Conditions | Reverse-phase UHPLC-Q-TOF-MS/MS of complex plant extracts |
Ensures accurate quantification and prevents false-positive identifications in quality control and metabolomic profiling of medicinal plant extracts.
Due to its proven ability to reduce S. aureus biofilm biomass, this compound is a highly effective procurement choice for research teams developing non-bactericidal quorum-quenching agents and advanced antimicrobial surface coatings [1].
The steric influence of the 2-methoxy group makes this chalcone an ideal starting material for the regioselective synthesis of 2'-methoxy isoflavanes and related phytoalexins, minimizing the need for complex downstream isomeric separations [2].
As a stable, highly pure (≥97%) methoxylated chalcone, it is essential for analytical laboratories requiring precise mass shifts (+14 Da) to resolve complex flavonoid mixtures in plant metabolomics and quality control assays [2].